4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide
4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, analysis, and biological potential of 4-Methyl-6,7-methylenedioxycoumarin (also known as 4-Methylayapin). This coumarin derivative is a versatile compound with significant potential in pharmaceutical development and biochemical research, noted for its photochemical properties and potential as an anti-inflammatory agent.[1]
Core Properties and Spectroscopic Data
The fundamental physicochemical and spectroscopic characteristics of 4-Methyl-6,7-methylenedioxycoumarin are summarized below. This data provides a foundational understanding of the molecule for experimental design and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 8-methyl-[2][3]dioxolo[4,5-g]chromen-6-one | [4] |
| Synonyms | 4-Methylayapin | [1] |
| CAS Number | 15071-04-2 | [1][4] |
| Molecular Formula | C₁₁H₈O₄ | [1][4] |
| Molecular Weight | 204.18 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Storage | Store at room temperature | [1] |
Table 2: Spectroscopic Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR | Estimated chemical shifts (DMSO-d₆): δ ~7.0-7.2 ppm (s, 1H, Ar-H), δ ~6.8-7.0 ppm (s, 1H, Ar-H), δ ~6.1 ppm (s, 2H, -O-CH₂-O-), δ ~6.0 ppm (s, 1H, C3-H), δ ~2.4 ppm (s, 3H, -CH₃). (Note: Exact values from primary spectra were unavailable; shifts are estimated based on analogous structures.) | [5] |
| FTIR | Characteristic absorption bands (KBr wafer): ~1700-1730 cm⁻¹ (C=O, lactone), ~1600-1620 cm⁻¹ (C=C, aromatic/pyrone), ~1450-1500 cm⁻¹ (aromatic ring), ~1030-1100 cm⁻¹ (C-O-C, ether stretch). | [6][7] |
| Mass Spec. (GC-MS) | m/z Top Peak: 204 (M⁺); 2nd Highest: 176 ([M-CO]⁺); 3rd Highest: 175 ([M-CO-H]⁺). | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Methyl-6,7-methylenedioxycoumarin are crucial for its application in research and development.
Synthesis Protocol: Pechmann Condensation
The most common and efficient method for synthesizing 4-methylcoumarins is the Pechmann condensation.[8][9][10] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For 4-Methyl-6,7-methylenedioxycoumarin, the precursors are sesamol (3,4-methylenedioxyphenol) and ethyl acetoacetate.
Materials:
-
Sesamol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst (e.g., AlCl₃)
-
Ethanol
-
Ice-cold water
Procedure:
-
Chill a flask containing concentrated sulfuric acid in an ice bath to below 10°C.
-
In a separate beaker, mix sesamol and ethyl acetoacetate.
-
Slowly add the sesamol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A precipitate of crude 4-Methyl-6,7-methylenedioxycoumarin will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to yield purified white to light-yellow crystals.
-
Dry the final product under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred technique for the separation, identification, and quantification of coumarins.[11][12][13] A standard reversed-phase method is outlined below.
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[11]
-
Mobile Phase: A gradient or isocratic mixture of:
-
Flow Rate: 0.7 - 1.0 mL/min.[11]
-
Column Temperature: 30 - 40°C.[11]
-
Detector: Photodiode Array (PDA) or UV Detector, monitoring at ~280 nm and/or ~320 nm.[11][12]
-
Injection Volume: 10 - 20 µL.[11]
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-Methyl-6,7-methylenedioxycoumarin in the mobile phase organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and place in an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for 4-Methyl-6,7-methylenedioxycoumarin by comparing its retention time with the standard. Quantify the amount using the calibration curve generated from the standards.
Biological and Pharmacological Profile
Coumarins are a well-regarded class of natural compounds with a wide array of biological activities. Derivatives of 4-methylcoumarin, in particular, are noted for their antioxidant, neuroprotective, and anti-inflammatory properties.[1]
Anti-Inflammatory Activity
4-Methyl-6,7-methylenedioxycoumarin is specifically noted for its potential as an anti-inflammatory agent.[1] The anti-inflammatory mechanism of many coumarin derivatives is linked to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][14][15]
In a typical inflammatory cascade, a stimulus such as Lipopolysaccharide (LPS) activates cell surface receptors (e.g., TLR4), triggering a series of downstream events. This leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor protein. Once IκBα is degraded, the NF-κB (p50/p65) dimer is free to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA promoter regions and activates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[3][15]
Coumarin derivatives have been shown to intervene in this pathway, often by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.[3][14]
Other Potential Applications
-
Photochemical Properties: The coumarin scaffold is known for its fluorescent properties. This compound can be used as a fluorescent probe in biochemical research and as a key intermediate in the development of light-activated drugs and imaging agents.[1]
-
Natural Product Synthesis: It serves as a valuable building block in the synthesis of more complex natural products.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6,7-methylenedioxycoumarin | C11H8O4 | CID 609315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. coresta.org [coresta.org]
- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
